Tert-butyl[2-(4-chloro-2-fluorophenyl)ethoxy]dimethylsilane
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Overview
Description
Tert-butyl[2-(4-chloro-2-fluorophenyl)ethoxy]dimethylsilane is a chemical compound that features a tert-butyl group, a 4-chloro-2-fluorophenyl group, and a dimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[2-(4-chloro-2-fluorophenyl)ethoxy]dimethylsilane typically involves the reaction of tert-butyl alcohol with 2-(4-chloro-2-fluorophenyl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[2-(4-chloro-2-fluorophenyl)ethoxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler hydrocarbons or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl[2-(4-chloro-2-fluorophenyl)ethoxy]dimethylsilanol, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Tert-butyl[2-(4-chloro-2-fluorophenyl)ethoxy]dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl[2-(4-chloro-2-fluorophenyl)ethoxy]dimethylsilane exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological responses. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl[2-(4-chlorophenyl)ethoxy]dimethylsilane
- Tert-butyl[2-(4-fluorophenyl)ethoxy]dimethylsilane
- Tert-butyl[2-(4-chloro-2-methylphenyl)ethoxy]dimethylsilane
Uniqueness
Tert-butyl[2-(4-chloro-2-fluorophenyl)ethoxy]dimethylsilane is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can impart distinct chemical and physical properties, making the compound particularly valuable in specific research and industrial applications.
Properties
IUPAC Name |
tert-butyl-[2-(4-chloro-2-fluorophenyl)ethoxy]-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClFOSi/c1-14(2,3)18(4,5)17-9-8-11-6-7-12(15)10-13(11)16/h6-7,10H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOAOIWBEIHXAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=C(C=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClFOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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